potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate
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Overview
Description
potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C8H14BF3KNO2 and a molecular weight of 263.11 g/mol . It is a trifluoroborate derivative, often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate typically involves the reaction of 1-Boc-azetidin-3-ylmethanol with potassium trifluoroborate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl, alkenyl, or alkyl halides and triflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. In Suzuki-Miyaura cross-coupling, the primary products are biaryl compounds .
Scientific Research Applications
potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate involves its role as a nucleophilic boron reagent in cross-coupling reactions . The compound reacts with electrophilic partners, such as aryl halides, in the presence of a palladium catalyst to form new carbon-carbon bonds . This process involves the formation of a boronate intermediate, which undergoes transmetalation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
- Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate
Uniqueness
potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is unique due to its stability and reactivity in cross-coupling reactions. Unlike other boron reagents, it offers a stable, crystalline form that is easy to handle and store . Its ability to form strong carbon-carbon bonds makes it a valuable tool in synthetic chemistry .
Biological Activity
Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate (CAS No. 2254447-10-2) is an organoboron compound that has garnered attention due to its unique structural characteristics and potential applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant case studies.
Structural Overview
This compound features a trifluoroborate moiety linked to a tert-butoxycarbonyl (Boc) protected azetidine derivative. The azetidine ring is a four-membered cyclic amine, which contributes to the compound's reactivity and stability under various conditions. The trifluoroborate group enhances its utility in nucleophilic reactions, particularly in coupling reactions with electrophiles.
Applications in Organic Synthesis
This compound is primarily utilized as a nucleophilic partner in various coupling reactions, including:
- Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and agrochemicals.
- Reactivity with Electrophiles : The compound demonstrates compatibility with various electrophilic partners such as aryl halides and alkenes, facilitating selective functionalization without significant side reactions .
Comparison with Similar Compounds
The following table highlights this compound alongside other trifluoroborate compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C₆H₅CH₂BF₃K | Specialized for azetidine derivatives; selective reactivity |
Potassium Benzyl Trifluoroborate | C₆H₅CH₂BF₃K | Commonly used in Suzuki-Miyaura coupling; stable |
Potassium Methyl Trifluoroborate | CH₃BF₃K | Versatile nucleophile; widely used in organic synthesis |
Potassium Allyl Trifluoroborate | C₃H₅BF₃K | Useful for allylic substitutions; unique reactivity |
Case Studies and Research Findings
While specific biological studies on this compound are sparse, research has focused on its synthetic applications. A notable study demonstrated its efficacy in the synthesis of complex molecules through cross-coupling reactions, showcasing its potential utility in drug discovery and development .
In another investigation, researchers explored the stability and reactivity of this compound under various conditions, affirming its robustness and selective functionalization capabilities. These findings suggest that while direct biological activity may not yet be established, the compound's role in facilitating advanced organic synthesis could indirectly support biological research through the development of new therapeutic agents .
Properties
IUPAC Name |
potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYIUAKJQXQXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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